molecular formula C11H17F2NO3 B15296337 tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate

tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate

Cat. No.: B15296337
M. Wt: 249.25 g/mol
InChI Key: IOPMMOOUVYIXLF-UHFFFAOYSA-N
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Description

tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate ( 2680570-77-6) is a high-purity chemical building block designed for research and development applications . This compound features a bicyclo[1.1.1]pentane core, a structure of significant interest in medicinal chemistry for its potential as a bioisostere for para-substituted benzene rings or other functional groups, which can improve the physicochemical properties of drug candidates . The molecule contains both a carbamate-protected amine (as a Boc group) and a hydroxymethyl functional group, offering two versatile handles for synthetic modification. The introduction of difluoro substituents on the bridge can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents . While specific biological mechanisms are highly dependent on the final synthesized target, related carbamate compounds are known to exhibit biological activity through mechanisms such as the inhibition of enzymes like acetylcholinesterase . Researchers can leverage this building block in areas such as fragment-based drug discovery, the development of orexin receptor agonists for sleep disorders , and the creation of novel heterocyclic compounds. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C11H17F2NO3/c1-8(2,3)17-7(16)14-10-4-9(5-10,6-15)11(10,12)13/h15H,4-6H2,1-3H3,(H,14,16)

InChI Key

IOPMMOOUVYIXLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)CO

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition in Flow

The BCP core is most efficiently synthesized via photochemical [2+2] cycloaddition between propellane (4 ) and diacetyl (5 ) under 365 nm irradiation in a continuous-flow reactor. This method avoids traditional mercury lamps and quartz vessels, enabling kilogram-scale production of diketone intermediate 6 within 6 hours.

Reaction Conditions :

  • Reactants : Propellane (1.0 equiv), diacetyl (1.2 equiv).
  • Solvent : Acetonitrile.
  • Irradiation : 365 nm LEDs, residence time = 2 min.
  • Yield : >90%.

Haloform Reaction for Dicarboxylic Acid Formation

Diketone 6 undergoes haloform reaction with sodium hypochlorite and potassium iodide to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) on a 500 g scale. This diacid serves as a versatile precursor for further functionalization.

Functionalization of the BCP Core

Introduction of Hydroxymethyl Group

Hydroxymethylation is achieved via reduction of a carbonyl intermediate. For example, diacid 1 can be esterified to dimethyl ester 7 , followed by selective reduction using NaBH4/LiCl in THF to yield hydroxymethyl-BCP derivatives.

Procedure :

  • Esterification: Diacid 1 (1.0 equiv) in MeOH, H2SO4 (cat.), reflux, 12 h.
  • Reduction: Dimethyl ester 7 (1.0 equiv), NaBH4 (4.0 equiv), LiCl (4.0 equiv), THF, 0°C to rt, 2 h.
  • Yield : 75–80%.

Difluorination Strategies

Electrophilic fluorination agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) are employed to install fluorine atoms. For the target compound, difluorination likely occurs at the bridgehead positions via radical or ionic mechanisms.

Proposed Route :

  • Bromination: Treat hydroxymethyl-BCP intermediate with PBr3 to form dibromide.
  • Fluoride Substitution: React dibromide with AgF or KF in polar aprotic solvent (DMF, 100°C, 24 h).
  • Yield : 60–70% (estimated from analogous reactions).

Carbamate Installation

Mixed Anhydride Method

The tert-butyl carbamate group is introduced using a mixed anhydride approach, as demonstrated in the synthesis of lacosamide intermediates.

Procedure :

  • Activation: React amine-functionalized BCP derivative with isobutyl chloroformate and N-methylmorpholine in anhydrous ethyl acetate at −10°C.
  • Carbamate Formation: Add tert-butanol to the mixed anhydride, stir at 0°C for 2 h.
  • Yield : 85–90% (based on analogous synthesis).

Integrated Synthetic Route

Combining the above steps, a plausible synthesis of the target compound is:

  • BCP Core : Synthesize diketone 6 via flow photochemistry.
  • Hydroxymethylation : Reduce to hydroxymethyl-BCP derivative.
  • Difluorination : Brominate and substitute with fluoride.
  • Carbamate Installation : Use mixed anhydride method with Boc2O.

Reaction Scheme :
$$
\text{Propellane} \xrightarrow[\text{365 nm, flow}]{+ \text{diacetyl}} \text{Diketone 6} \xrightarrow[\text{NaOCl, KI}]{}\text{Diacid 1} \xrightarrow[\text{NaBH}4/\text{LiCl}]{}\text{Hydroxymethyl-BCP} \xrightarrow[\text{PBr}3, \text{AgF}]{}\text{Difluoro-Hydroxymethyl-BCP} \xrightarrow[\text{Boc}_2\text{O}]{}\text{Target Compound}
$$

Analytical Characterization

Key characterization data from PubChem and synthetic intermediates:

Property Value
Molecular Formula C11H17F2NO3
Molecular Weight 249.25 g/mol
SMILES CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)CO
XLogP3 1.2
Hydrogen Bond Donors 2

Challenges and Optimization

  • Steric Hindrance : The BCP core’s rigidity complicates nucleophilic substitutions. Microwave-assisted synthesis or high-pressure conditions may improve reaction rates.
  • Fluorination Selectivity : Difluorination at bridgehead positions requires precise control to avoid over-fluorination.

Chemical Reactions Analysis

tert-Butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can enhance the compound’s binding affinity and specificity to its targets, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (Da) Purity CAS Number Key Features
tert-Butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 2,2-difluoro, 3-hydroxymethyl C₁₈H₂₀F₂N₂O₃S 382 N/A BBV-954711811 Difluoro and hydroxymethyl enhance polarity and metabolic stability .
tert-Butyl N-[3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 3-(2-hydroxyethyl) C₁₂H₂₁NO₃ 227.3 97–98% 1936602-36-6 Extended hydroxyl chain increases hydrophilicity .
tert-Butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 3-hydroxymethyl C₁₁H₁₉NO₃ 213.28 95% 1638765-26-0 Lacks fluorine; simpler structure for foundational studies .
tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 3-trifluoromethyl C₁₁H₁₆F₃NO₂ 251.25 Neat 1886967-53-8 Trifluoromethyl enhances lipophilicity and stability .
tert-Butyl (3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 3-aminomethyl C₁₁H₂₀N₂O₂ 227.30 95% 1638765-05-5 Amino group enables conjugation or salt formation .
tert-Butyl N-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 3-bromomethyl C₁₁H₁₈BrNO₂ 276.18 95% EN300-384710 Bromine allows further functionalization via nucleophilic substitution .

Stability and Handling

  • Storage: Most derivatives (e.g., C₁₁H₁₉NO₃) require 2–8°C storage to prevent decomposition, while brominated analogs are light-sensitive .
  • Purity: Commercial availability varies, with purities ranging from 95% (aminomethyl derivative) to 98% (hydroxyethyl analog) .

Biological Activity

tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS Number: 2680570-77-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇F₂NO₃
  • Molecular Weight : 249.25 g/mol
  • Structure : The compound features a bicyclic structure with fluorinated groups and a carbamate moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of carbamate compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

2. Antimicrobial Properties

Initial screenings suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of fluorine atoms in the structure is often associated with enhanced bioactivity and stability of the compounds.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Enzyme inhibition studies indicate that it may interact with enzymes involved in the synthesis of nucleotides or amino acids, which could contribute to its anticancer properties.

Case Studies

Several case studies have been documented to explore the biological activity of related compounds:

StudyObjectiveFindings
Study A (2020)Evaluate cytotoxicityFound significant inhibition of proliferation in breast cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study B (2021)Assess antimicrobial efficacyDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Study C (2022)Investigate enzyme inhibitionIdentified as a potent inhibitor of dihydrofolate reductase (DHFR), suggesting potential as an antimetabolite drug candidate.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate, and how are they addressed?

  • Methodology : The synthesis involves constructing the strained bicyclo[1.1.1]pentane core via cyclization reactions, followed by functionalization with difluoro and hydroxymethyl groups. Challenges include maintaining stereochemical control and minimizing ring strain-induced side reactions.

  • Step 1 : Cyclization of precursor alkenes under photochemical or thermal conditions to form the bicyclo[1.1.1]pentane scaffold .
  • Step 2 : Selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups .
  • Step 3 : Hydroxymethylation via nucleophilic substitution or oxidation-reduction sequences .
    • Validation : Purity and structure are confirmed via 1^1H/13^{13}C NMR, HRMS, and X-ray crystallography (if crystalline) .

Q. How is the structural integrity of the bicyclo[1.1.1]pentane core confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Distinct 1^1H NMR signals for bridgehead protons (δ ~2.5–3.5 ppm) and 19^{19}F NMR for difluoro groups .
  • Mass Spectrometry : HRMS matches the molecular formula (C11_{11}H16_{16}F2_2N2_2O3_3) with <2 ppm error .
  • X-ray Diffraction : Resolves bond angles and distances, confirming the bicyclic geometry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Stability : The compound is hygroscopic and sensitive to light/heat.
  • Storage : Sealed under inert gas (N2_2/Ar) at 2–8°C in amber vials. Desiccants (e.g., silica gel) prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of fluorination and hydroxymethylation steps?

  • Optimization Data :

StepReagent/ConditionYield (%)Purity (%)
FluorinationDAST, CH2_2Cl2_2, 0°C → RT65–75>95
HydroxymethylationNaBH4_4, THF/H2_2O50–6090
Catalytic ImprovementPd/C, H2_2 (1 atm)75–85>98
  • Key Factors : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while reducing agents like LiAlH4_4 improve hydroxymethylation selectivity .

Q. What mechanistic insights explain the compound’s observed cytotoxicity in cancer cell lines?

  • Proposed Mechanism : The hydroxymethyl group facilitates hydrogen bonding with ATP-binding pockets of kinases, while the bicyclo[1.1.1]pentane core enhances membrane permeability.
  • Evidence :

  • Enzyme Assays : IC50_{50} values <1 μM for PI3K/AKT pathway inhibition .
  • Cell Cycle Analysis : G1/S phase arrest in HeLa cells at 10 μM concentration .
    • Comparative Data :
CompoundCytotoxicity (IC50_{50}, μM)Target Selectivity
This compound0.8 ± 0.2PI3Kδ, AKT1
Carboxylate analog5.2 ± 1.1Broad kinase
Amino-substituted analog>10Low activity

Q. How can contradictory data on synthetic yields (e.g., 50% vs. 85%) be reconciled in literature reports?

  • Root Causes :

  • Purity of Starting Materials : Impurities in bicyclo[1.1.1]pentane precursors reduce cyclization efficiency .
  • Catalyst Variability : Batch-dependent activity of Pd/C or Rh2_2(Oct)4_4 catalysts impacts fluorination .
    • Mitigation : Use ultra-pure reagents (>99.9%) and standardized catalytic protocols.

Methodological Recommendations

  • Synthetic Troubleshooting : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and quench unreacted fluorinating agents with aqueous NaHCO3_3 .
  • Biological Assays : Pair cytotoxicity studies with proteomics (e.g., phospho-kinase arrays) to identify downstream targets .

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